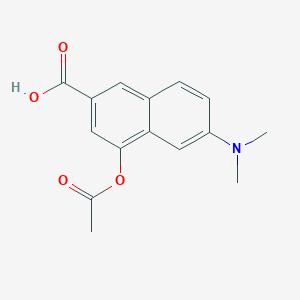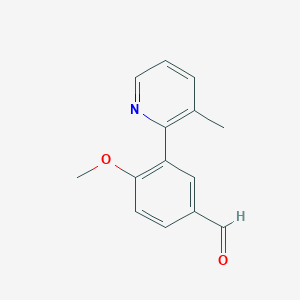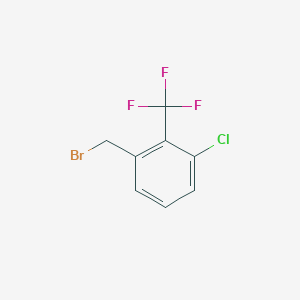
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- is an organic compound with the molecular formula C8H6BrClF3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, a chlorine atom at the third position, and a trifluoromethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- can be achieved through several methods. One common approach involves the bromination of 1-(methyl)-3-chloro-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1-(methyl)-3-chloro-2-(trifluoromethyl)benzene.
科学的研究の応用
Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Potential use in the design of novel therapeutic agents due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
作用機序
The mechanism of action of Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its bioavailability and distribution in biological systems. The chlorine atom can participate in halogen bonding interactions, further modulating the compound’s activity.
類似化合物との比較
- Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)-
- Benzene, 1-(bromomethyl)-3-chloro-
- Benzene, 1-(bromomethyl)-2-(trifluoromethyl)-
- Benzene, 1-(bromomethyl)-3-(trifluoromethyl)-
Comparison: Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds with only one of these substituents, Benzene, 1-(bromomethyl)-3-chloro-2-(trifluoromethyl)- exhibits enhanced stability, lipophilicity, and potential for diverse chemical transformations.
特性
分子式 |
C8H5BrClF3 |
|---|---|
分子量 |
273.48 g/mol |
IUPAC名 |
1-(bromomethyl)-3-chloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |
InChIキー |
UOAPQLRYIMMXGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



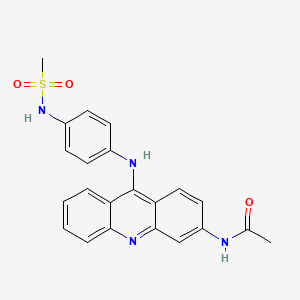
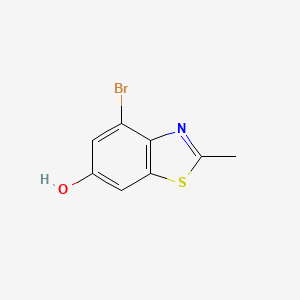
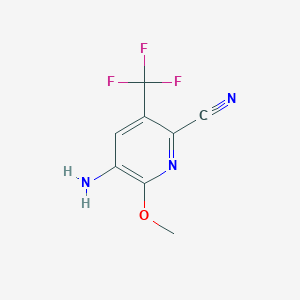
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
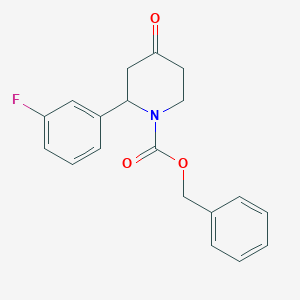
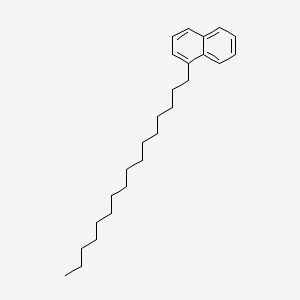
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
